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molecular formula C8H7O3- B1228975 Mandelate CAS No. 769-61-9

Mandelate

Cat. No. B1228975
M. Wt: 151.14 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001231

Procedure details

To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
23 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[C@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

Inputs

Step One
Name
Quantity
0.165 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
23 g
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a boiling suspension of 160 ml
ADDITION
Type
ADDITION
Details
a hot suspension of 25 g
CUSTOM
Type
CUSTOM
Details
The heat source is removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
White crystals are collected by filtration
WASH
Type
WASH
Details
washed with a small amount of cold methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuum for 4.5 hours
Duration
4.5 h

Outcomes

Product
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001231

Procedure details

To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
23 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[C@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

Inputs

Step One
Name
Quantity
0.165 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
23 g
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a boiling suspension of 160 ml
ADDITION
Type
ADDITION
Details
a hot suspension of 25 g
CUSTOM
Type
CUSTOM
Details
The heat source is removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
White crystals are collected by filtration
WASH
Type
WASH
Details
washed with a small amount of cold methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuum for 4.5 hours
Duration
4.5 h

Outcomes

Product
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001231

Procedure details

To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
23 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[C@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

Inputs

Step One
Name
Quantity
0.165 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
23 g
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a boiling suspension of 160 ml
ADDITION
Type
ADDITION
Details
a hot suspension of 25 g
CUSTOM
Type
CUSTOM
Details
The heat source is removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
White crystals are collected by filtration
WASH
Type
WASH
Details
washed with a small amount of cold methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuum for 4.5 hours
Duration
4.5 h

Outcomes

Product
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001231

Procedure details

To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
23 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[C@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

Inputs

Step One
Name
Quantity
0.165 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
23 g
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a boiling suspension of 160 ml
ADDITION
Type
ADDITION
Details
a hot suspension of 25 g
CUSTOM
Type
CUSTOM
Details
The heat source is removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
White crystals are collected by filtration
WASH
Type
WASH
Details
washed with a small amount of cold methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuum for 4.5 hours
Duration
4.5 h

Outcomes

Product
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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